molecular formula C22H27ClN2O4 B3029958 Fmoc-Lys-OMe.HCl CAS No. 847658-45-1

Fmoc-Lys-OMe.HCl

Cat. No.: B3029958
CAS No.: 847658-45-1
M. Wt: 418.9
InChI Key: BFRSKAFOHYTUAS-BDQAORGHSA-N
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Mechanism of Action

Fmoc-Lys-OMe.HCl, also known as (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride or Fmoc-lysine-OMe HCL, is a compound used in organic synthesis, particularly in the field of peptide synthesis .

Target of Action

The primary target of this compound is the amine group of amino acids . The compound acts as a protecting group , preventing unwanted reactions at the amine site during peptide synthesis .

Mode of Action

This compound operates by forming a carbamate with the amine group of an amino acid . This is achieved through the reaction of the nucleophilic amine with the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl, which is neutralized by a base .

Biochemical Pathways

The use of this compound affects the peptide synthesis pathway . By protecting the amine group, it allows for the sequential addition of amino acids without interference at the amine site . This facilitates the formation of long peptide chains in a controlled manner .

Result of Action

The result of this compound’s action is the protection of the amine group , allowing for the successful synthesis of peptides . After the peptide chain is formed, the Fmoc group can be removed by a base, typically piperidine . This leaves the amine group free and the peptide chain intact .

Action Environment

The efficacy and stability of this compound are influenced by several environmental factors. These include the pH of the solution , the temperature , and the presence of other reactive species . For instance, the Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH must be carefully controlled during peptide synthesis to prevent premature deprotection .

Biochemical Analysis

Biochemical Properties

Fmoc-Lys-OMe.HCl plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It is used as a protecting group for the amino group of lysine during peptide synthesis, preventing unwanted side reactions . The compound interacts with enzymes and proteins involved in peptide bond formation, such as peptidyl transferases and aminoacyl-tRNA synthetases. These interactions are essential for the accurate assembly of peptide chains, ensuring the correct sequence and structure of the synthesized peptides .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in these processes, leading to changes in cellular function . For example, it has been shown to affect the secretion of anabolic hormones and the supply of fuel during exercise, which can impact cellular metabolism and energy production . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, altering the expression of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound acts as a protecting group for the amino group of lysine, preventing unwanted side reactions during peptide synthesis . This protection is achieved through the formation of a stable carbamate linkage between the Fmoc group and the amino group of lysine . The Fmoc group can be removed under basic conditions, allowing the free amino group to participate in subsequent reactions . Additionally, this compound can inhibit or activate enzymes involved in peptide synthesis, depending on the specific conditions and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to moisture or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects may include changes in enzyme activity, gene expression, and cellular metabolism, which can influence the overall outcome of biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism . At higher doses, this compound can exhibit toxic or adverse effects, such as enzyme inhibition, disruption of cellular processes, and changes in gene expression . These threshold effects are important to consider when designing experiments and determining the appropriate dosage for specific applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in amino acid metabolism and peptide synthesis . These interactions can affect the overall metabolic balance within cells, leading to changes in energy production, nutrient utilization, and cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions . This compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with enzymes and other biomolecules involved in peptide synthesis and cellular metabolism .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . For example, this compound can be targeted to the endoplasmic reticulum, where it participates in the synthesis and processing of peptides . Additionally, the compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . These localization patterns are essential for the proper function and activity of this compound in biochemical reactions and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys-OMe.HCl typically involves the protection of the lysine amino group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The carboxyl group of lysine is then esterified to form the methyl ester. The hydrochloride salt is formed by treating the compound with hydrochloric acid. This process can be optimized using various reagents and conditions to improve yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and high yield. The use of protective groups and controlled reaction conditions is crucial to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys-OMe.HCl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fmoc-Lys-OMe.HCl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of protecting groups, which provide stability and ease of removal under specific conditions. This makes it particularly useful in SPPS and other applications where selective protection and deprotection are required .

Properties

IUPAC Name

methyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(12-6-7-13-23)24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H/t20-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRSKAFOHYTUAS-BDQAORGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856389
Record name Methyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847658-45-1
Record name Methyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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